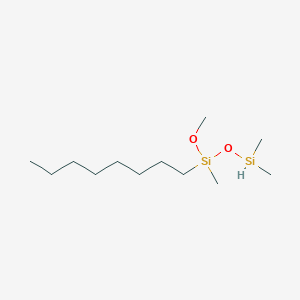
Dimethylsilyloxy-methoxy-methyl-octylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilyloxy-methoxy-methyl-octylsilane is an organosilicon compound with the molecular formula C11H26O2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylsilyloxy-methoxy-methyl-octylsilane can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
[ \text{C8H17SiCl3} + 2 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilyloxy-methoxy-methyl-octylsilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and methanol.
Condensation: Reaction with other silanes to form siloxane bonds.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Various reagents such as alcohols, amines, or thiols can be used to replace methoxy groups.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with different functional groups.
Applications De Recherche Scientifique
Dimethylsilyloxy-methoxy-methyl-octylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces to create biocompatible coatings.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of dimethylsilyloxy-methoxy-methyl-octylsilane involves its ability to form strong bonds with various substrates. The silicon-oxygen bonds in the compound are highly stable, allowing it to interact with a wide range of materials. The compound can form siloxane bonds through condensation reactions, which are crucial for its applications in creating durable coatings and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxy(methyl)octylsilane
- Trimethoxy(octyl)silane
- Hexadecyltrimethoxysilane
Uniqueness
Dimethylsilyloxy-methoxy-methyl-octylsilane is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and reactive properties. This makes it particularly useful in applications where both water repellency and chemical reactivity are desired.
Propriétés
Numéro CAS |
68554-69-8 |
|---|---|
Formule moléculaire |
C12H30O2Si2 |
Poids moléculaire |
262.54 g/mol |
Nom IUPAC |
dimethylsilyloxy-methoxy-methyl-octylsilane |
InChI |
InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |
Clé InChI |
BLBKHUSUJJBYAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C)(OC)O[SiH](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



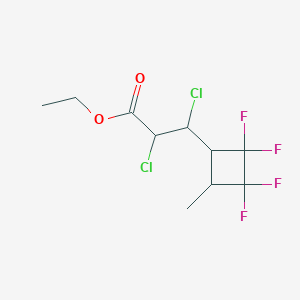
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)

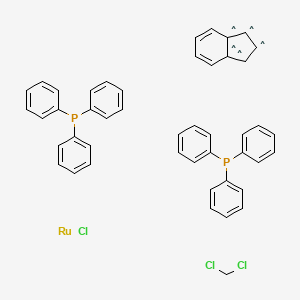
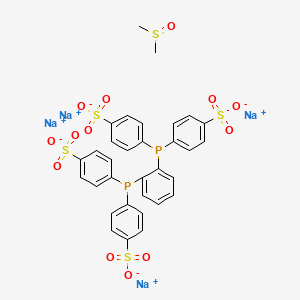
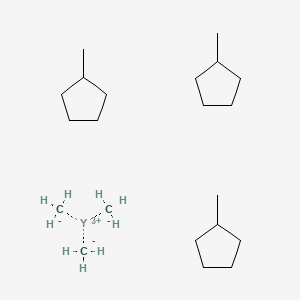
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)
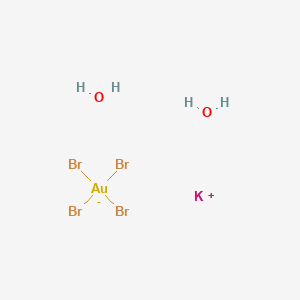

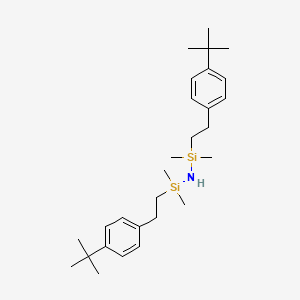

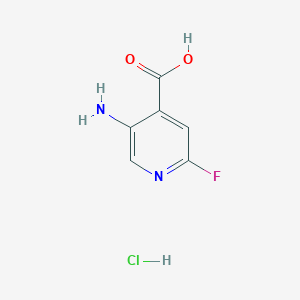
![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
